molecular formula C12H15N3O3 B085880 Triallyl cyanurate CAS No. 101-37-1

Triallyl cyanurate

Cat. No. B085880
CAS RN: 101-37-1
M. Wt: 249.27 g/mol
InChI Key: BJELTSYBAHKXRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanuric acid and its derivatives, which are structurally related to triallyl cyanurate, involves several chemical reactions that highlight the compound's versatility and reactivity. Although direct references to the synthesis of triallyl cyanurate are not available, the synthesis of cyanuric acid derivatives is well-documented. These processes often involve reactions under specific conditions that lead to the formation of cyanuric acid as an intermediate or final product, serving as a precursor for further chemical modifications, including the introduction of allyl groups to produce triallyl cyanurate.

Molecular Structure Analysis

Cyanuric acid, a triazine derivative, serves as a fundamental building block for triallyl cyanurate. The molecular structure of cyanuric acid features a symmetrical triazine ring, which allows for functionalization with various groups, including allyl groups to form triallyl cyanurate. This structural characteristic is crucial for the compound's ability to act as a crosslinking agent in polymers, enhancing thermal stability and mechanical properties.

Chemical Reactions and Properties

Cyanuric acid and its chlorinated derivatives, such as trichloroisocyanuric acid, undergo hydrolysis in water to yield cyanurate and hypochlorous acid. This reaction underlines the reactivity of cyanuric acid derivatives in aqueous environments, which is relevant for understanding the chemical behavior of triallyl cyanurate in similar conditions. The safety and stability of these compounds, including triallyl cyanurate, make them suitable for various applications, especially where thermal stability and resistance to hydrolysis are required.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanuric acid derivatives, closely related to triallyl cyanurate, highlight the compound's utility in various applications. These properties include thermal stability, resistance to hydrolysis, and the ability to undergo further chemical modifications. The presence of allyl groups in triallyl cyanurate enhances its reactivity, making it an effective crosslinking agent in polymer chemistry.

For further reading on cyanuric acid and its derivatives, please refer to the following sources:

Scientific Research Applications

  • Improving High-Temperature Creep Resistance of Plastics : TAC is used as a reactive plasticizer in poly(vinyl chloride) (PVC) plastisols to enhance their high-temperature creep resistance. The crosslinking reaction initiated by peroxide and the effects of free radical scavengers in the formulation have been studied (Tai, 2001).

  • Synthesis and Characterization : The synthesis and characterization of TAC using cyanuric acid and allyl chloride as starting materials have been explored, providing insights into its chemical structure and properties (Wu Yan-xin, 2013).

  • Use in Thermosetting Reactions : TAC is studied for its thermosetting properties. The polymerization process, including calorimetry and infrared spectrophotometry studies, highlights the formation of intramolecular rings and the flexibility of its allyl groups (Gillham & Mentzer, 1973).

  • Enhancing Properties of Polymer Blends : TAC has been used to enhance the thermal and mechanical properties of high-density polyethylene (HDPE) and ethylene–propylene diene monomer (EPDM) blends when irradiated with an electron beam (Shin et al., 2012).

  • Thermal Isomerization Studies : Research on the thermal isomerization of poly(triallyl cyanurate) using dynamic mechanical methods contributes to the understanding of its thermo-mechanical behavior (GILLHAM & Lewis, 1962).

  • Polymerization Mechanism Insights : Studies on the polymerization of TAC provide insights into its mechanism, including the determination of heats evolved during each stage of the polymerization process (Clampitt, German & Galli, 1958).

  • Improving Thermal Stability of Li-ion Batteries : TAC has been identified as a flame-retardant additive that enhances the thermal stability of Li-ion batteries. It helps in forming a protective film on the cathode, suppressing exothermic oxygen evolution reactions (Cho et al., 2011).

  • Studying Copolymer Thermal Properties : The thermal properties of copolymers of alkyl methacrylates with TAC have been investigated, focusing on how TAC influences the thermal behavior of these copolymers (Ryttel, 1989).

Safety And Hazards

TAC is harmful if swallowed and toxic to aquatic life with long-lasting effects . It may cause irritation to the respiratory tract, skin, and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

TAC has wide applications and its future research directions include additional studies on its antimicrobial, antifungal, and cytotoxic activities . More research could be done to look into its potential applications in the synthesis of other organic and inorganic compounds, as well as its potential uses as a flame retardant and UV stabilizer .

properties

IUPAC Name

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine
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InChI

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

BJELTSYBAHKXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H15N3O3
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Related CAS

25988-85-6
Record name 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer
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DSSTOX Substance ID

DTXSID8037754
Record name 2,4,6-Tris(allyloxy)-1,3,5-triazine
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Molecular Weight

249.27 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS]
Record name 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-
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Product Name

Triallyl cyanurate

CAS RN

101-37-1
Record name Triallyl cyanurate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
BH Clampitt, DE German… - Journal of Polymer Science, 1958 - Wiley Online Library
Differential thermal analysis (DTA) curves for the polymerization of triallyl cyanurate show two exothermic maxima. By integrating the area under the DTA curves the heats evolved …
Number of citations: 43 onlinelibrary.wiley.com
HJ Tai - Polymer Engineering & Science, 2001 - Wiley Online Library
Triallyl cyanurate (TAC) has been used as a reactive plasticizer to promote the high‐temperature creep resistance of poly(vinyl chloride) (PVC) plastisols. The resultant crosslinked …
A Matsumoto, F Hirai, Y Sumiyama, H Aota… - European polymer …, 1999 - Elsevier
As part of our continuing studies concerned with the radical polymerization of multiallyl compounds, the polymerization behavior of triallyl isocyanurate (TAIC) was compared in detail …
Number of citations: 26 www.sciencedirect.com
JK Gillham, CC Mentzer - Journal of Applied Polymer Science, 1973 - Wiley Online Library
Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are thermosetting monomers with interesting interrelations: Calorimetry and infrared spectrophotometry were used to investigate …
Number of citations: 21 onlinelibrary.wiley.com
A Matsumoto, H Inoue, T Matsumoto… - Journal of …, 1989 - Taylor & Francis
Free‐radical polymerizations of triallyl cyanurate (TAC) and its isomer triallyl isocyanurate (TAIC) were conducted in bulk at 60C. In the polymerization of TAIC, gelation occurred at 12.4…
Number of citations: 31 www.tandfonline.com
K Fukui, H Kato, T Yonezawa, F Tanimoto… - Bulletin of the Chemical …, 1961 - journal.csj.jp
… Triallyl cyanurate is known to be synthesized by the Schotten-Baumann … Poly(triallyl cyanurate) 2) and triallyl cyanurate copolymer2'2) with unsaturated polyester or other vinyl mono…
Number of citations: 4 www.journal.csj.jp
A Matsumoto, T Kubo, K Watanabe, H Aota… - European polymer …, 2000 - Elsevier
The temperature effect on the polymerization of triallyl isocyanurate (TAIC) was explored in detail as compared with its isomer triallyl cyanurate (TAC), since TAIC and TAC are …
Number of citations: 7 www.sciencedirect.com
BH Clampitt, AP Mueller - Journal of Polymer Science, 1962 - Wiley Online Library
… The mechanism of the polymerization of triallyl cyanurate (TAC) indicates a rearrangement to the isocyanurate form during the second exotherm of polymerization.' It is therefore …
Number of citations: 5 onlinelibrary.wiley.com
DE German, BH Clampitt… - Journal of Polymer Science, 1959 - Wiley Online Library
… by which a particular triallyl cyanurate-polyester (Vibrin 135) resin … , along with two of the triallyl cyanurate double bonds, giving … Polymerization of the final triallyl cyanurate double bond, …
Number of citations: 14 onlinelibrary.wiley.com
YH Cho, K Kim, S Ahn, HK Liu - Journal of Power Sources, 2011 - Elsevier
Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are new electrolytic additives for the Li-ion battery. Both additives are structural isomers, and are found to be flame retardant. So …
Number of citations: 25 www.sciencedirect.com

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